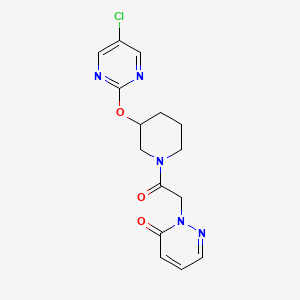
2-(2-(3-((5-Chlorpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H16ClN5O3 and its molecular weight is 349.78. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Die Verbindung wurde auf ihre antifibrotischen Eigenschaften untersucht. Fibrose ist durch eine übermäßige Ablagerung von Kollagen und anderen Bestandteilen der extrazellulären Matrix gekennzeichnet, die zu Gewebsnarbenbildung und beeinträchtigter Organfunktion führt. Forscher haben diese Verbindung an immortalisierten Ratten-Hepatischen Sternzellen (HSC-T6) untersucht und festgestellt, dass sie eine bessere antifibrotische Aktivität als Pirfenidon und Bipy55′DC aufweist . Insbesondere zwei Derivate – Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nikotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nikotinat (12q) – zeigten vielversprechende Ergebnisse mit IC50-Werten von 45,69 μM bzw. 45,81 μM. Diese Verbindungen hemmten die Kollagenexpression und den Hydroxyprolingehalt in vitro effektiv, was auf ihr Potenzial als neuartige antifibrotische Medikamente hindeutet.
JAK1-Hemmung
Eine weitere Anwendung umfasst die JAK1-Hemmung. Basierend auf dem Kernscaffold von ®-N-Methyl-N-(5-Azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amin identifizierten Forscher ®-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitril (R-6c) als selektiven JAK1-Inhibitor . JAK1-Inhibitoren sind relevant bei Autoimmunerkrankungen und in der Krebstherapie.
Fungizide Aktivität
Die fungizide Aktivität der Verbindung wurde ebenfalls untersucht. Eine Reihe von Pyrimidinamin-Derivaten, darunter (S)-5-Chlor-6-(Difluormethyl)-2-methyl-N-(1-((5-(Trifluormethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amin, zeigten hervorragende fungizide Eigenschaften . Dieser Befund deutet auf potenzielle Anwendungen in der Landwirtschaft und in der Entwicklung von Antimykotika hin.
Wirkmechanismus
In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Biochemische Analyse
Biochemical Properties
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation and fibrosis, thereby reducing the severity of these conditions .
Molecular Mechanism
At the molecular level, 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of inflammatory mediators . It also modulates the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated its sustained effects on cellular processes, such as reducing inflammation and fibrosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and anti-fibrotic effects without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and lungs . This compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with specific biomolecules to exert its effects . Post-translational modifications and targeting signals direct this compound to specific compartments or organelles, influencing its activity and function .
Eigenschaften
IUPAC Name |
2-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c16-11-7-17-15(18-8-11)24-12-3-2-6-20(9-12)14(23)10-21-13(22)4-1-5-19-21/h1,4-5,7-8,12H,2-3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAXVTYSRRJSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
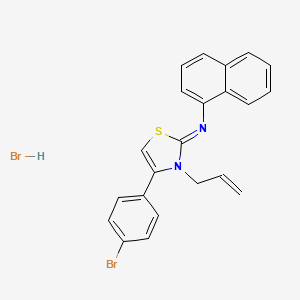
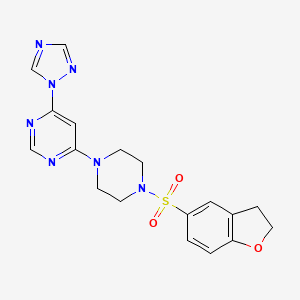
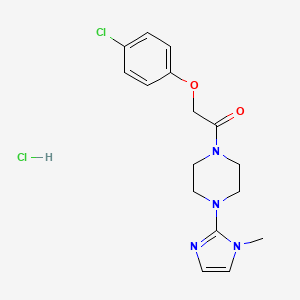

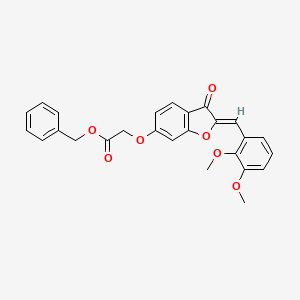


![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)
![9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2521445.png)

![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)
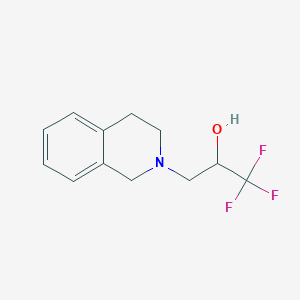
![2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B2521450.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)
